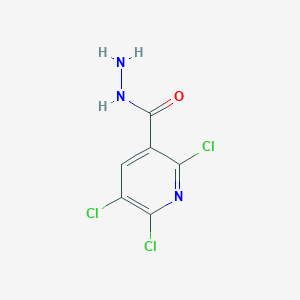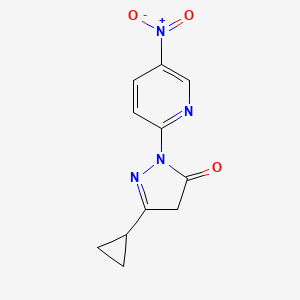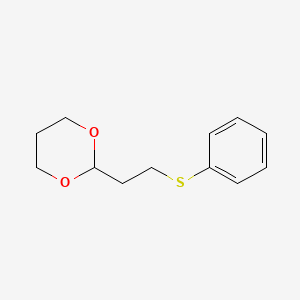
2-(2-(Phenylthio)ethyl)-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Phenylthio)ethyl)-1,3-dioxane is an organic compound that features a dioxane ring substituted with a phenylthioethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Phenylthio)ethyl)-1,3-dioxane typically involves the reaction of 2-(phenylthio)ethanol with 1,3-dioxane under specific conditions. The reaction may be catalyzed by acids or bases, depending on the desired yield and purity. The process involves heating the reactants in a suitable solvent, such as ethanol or dichloromethane, and monitoring the reaction progress using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Phenylthio)ethyl)-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide; reactions often conducted in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted dioxane derivatives.
Aplicaciones Científicas De Investigación
2-(2-(Phenylthio)ethyl)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(2-(Phenylthio)ethyl)-1,3-dioxane involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The dioxane ring provides structural stability and influences the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Phenylthio)ethanol: A precursor in the synthesis of 2-(2-(Phenylthio)ethyl)-1,3-dioxane.
1,3-Dioxane: The parent compound, which lacks the phenylthioethyl substitution.
Phenylthioacetic acid: Contains a phenylthio group but differs in its overall structure and reactivity.
Uniqueness
This compound is unique due to the combination of the dioxane ring and the phenylthioethyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H16O2S |
|---|---|
Peso molecular |
224.32 g/mol |
Nombre IUPAC |
2-(2-phenylsulfanylethyl)-1,3-dioxane |
InChI |
InChI=1S/C12H16O2S/c1-2-5-11(6-3-1)15-10-7-12-13-8-4-9-14-12/h1-3,5-6,12H,4,7-10H2 |
Clave InChI |
LJHNRSGOEKTZFV-UHFFFAOYSA-N |
SMILES canónico |
C1COC(OC1)CCSC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


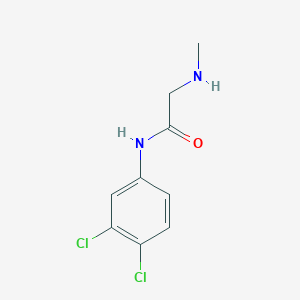
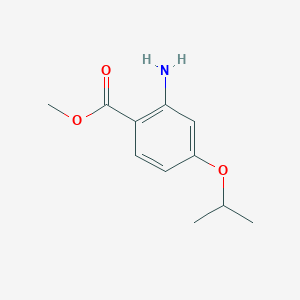
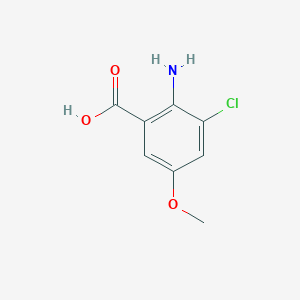
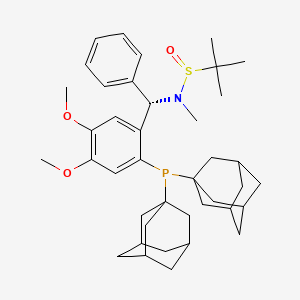
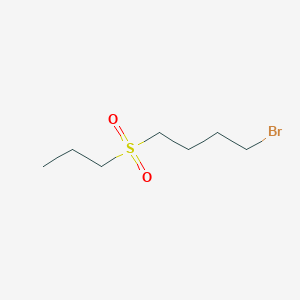
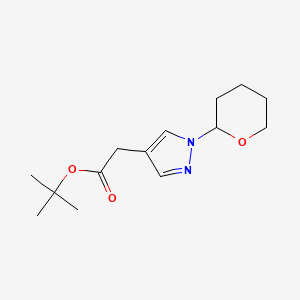
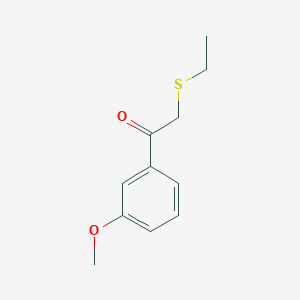
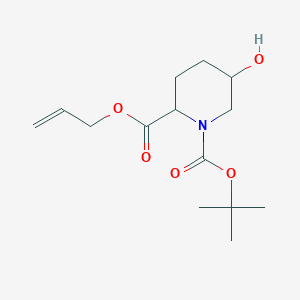
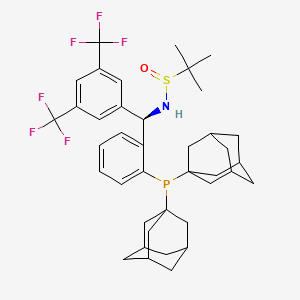
![1,18-Dihydroxy-12-{1-[4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl}-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.0,4,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13653808.png)
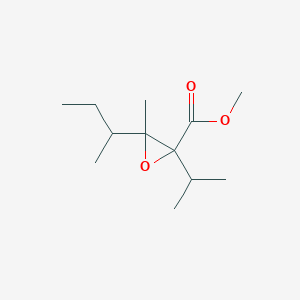
![(S)-5-Benzyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13653818.png)
